hexahydro-1H-pyrrolizine-2-carboxylic acid
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Overview
Description
Hexahydro-1H-pyrrolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolizidine, a class of compounds known for their diverse biological activities The structure of this compound consists of a pyrrolizine ring system that is fully saturated, making it a hexahydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-1H-pyrrolizine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of acyclic precursors. For instance, the Dieckmann reaction can be used to cyclize pyrrolidine derivatives to form the pyrrolizidine ring system . Another method involves the use of azomethine ylides, which are generated in situ from proline and ninhydrin, followed by a 1,3-dipolar cycloaddition reaction with dialkyl acetylenedicarboxylates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1H-pyrrolizine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Hexahydro-1H-pyrrolizine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of hexahydro-1H-pyrrolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Hexahydro-1H-pyrrolizine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolizidine Alkaloids: These compounds share a similar core structure but differ in their degree of saturation and functional groups.
Hexahydro-1H-pyrrolizine-1-methanol: This compound has a similar ring system but with different substituents, leading to distinct chemical and biological properties.
S-Ketorolac: A related compound with a pyrrolizine ring system, used as a nonsteroidal anti-inflammatory drug.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-4-7-2-1-3-9(7)5-6/h6-7H,1-5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYVGBXGOHIGEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CN2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491185 |
Source
|
Record name | Hexahydro-1H-pyrrolizine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342411-93-2 |
Source
|
Record name | Hexahydro-1H-pyrrolizine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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